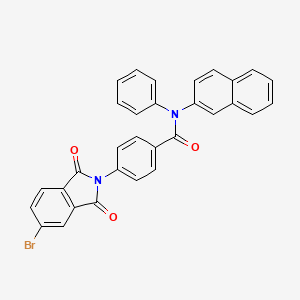![molecular formula C17H13NO7 B11666779 2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B11666779.png)
2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Méthodes De Préparation
The synthesis of 2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione typically involves the Knoevenagel condensation reaction. This reaction occurs between aldehydes and Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) in the presence of a base . The reaction conditions often include the use of ionic liquids to accelerate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Analyse Des Réactions Chimiques
2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Medicine: Due to its pharmacological properties, it is explored for developing new therapeutic agents.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring structure also plays a crucial role in its activity by facilitating interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar compounds to 2,2-Dimethyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-dioxane-4,6-dione include:
5-(furan-2-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: This compound shares a similar furan ring structure but lacks the nitro group.
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione: This compound has a phenyl group instead of the nitrophenyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its combination of the furan ring and the nitrophenyl group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C17H13NO7 |
|---|---|
Poids moléculaire |
343.29 g/mol |
Nom IUPAC |
2,2-dimethyl-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C17H13NO7/c1-17(2)24-15(19)13(16(20)25-17)9-12-6-7-14(23-12)10-4-3-5-11(8-10)18(21)22/h3-9H,1-2H3 |
Clé InChI |
PYPZYMUJOUCXFT-UHFFFAOYSA-N |
SMILES canonique |
CC1(OC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-[4-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666705.png)

![ethyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11666722.png)
![2-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoic acid](/img/structure/B11666729.png)
![(5Z)-5-(3-chloro-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666734.png)
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B11666736.png)
![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11666743.png)

![N'-[(E)-1-(3-pyridinyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B11666757.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11666759.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (non-preferred name)](/img/structure/B11666771.png)
![(5Z)-5-{3-ethoxy-4-[2-(naphthalen-1-ylsulfanyl)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11666773.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11666785.png)
![Ethyl 6-methyl-2-({[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11666790.png)
